Ethyl chloronicotinate

Physical characterization Regioisomer identification Quality control

Ethyl 2-chloronicotinate (CAS 1452-94-4; C₈H₈ClNO₂; MW 185.61) is an ester derivative of 2-chloronicotinic acid, characterized by a pyridine ring bearing a chlorine substituent at the 2-position and an ethyl ester at the 3-position. This specific regioisomeric arrangement places an electrophilic chloride ortho to a nitrogen atom in an electron-deficient heteroaromatic system, fundamentally defining its reactivity profile in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 1452-94-4
Cat. No. B073282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl chloronicotinate
CAS1452-94-4
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC=C1)Cl
InChIInChI=1S/C8H8ClNO2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3
InChIKeyPMIMPBYTPPRBGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ethyl Chloronicotinate (CAS 1452-94-4): Technical Identity and Procurement Baseline


Ethyl 2-chloronicotinate (CAS 1452-94-4; C₈H₈ClNO₂; MW 185.61) is an ester derivative of 2-chloronicotinic acid, characterized by a pyridine ring bearing a chlorine substituent at the 2-position and an ethyl ester at the 3-position . This specific regioisomeric arrangement places an electrophilic chloride ortho to a nitrogen atom in an electron-deficient heteroaromatic system, fundamentally defining its reactivity profile in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions .

Why Ethyl Chloronicotinate Cannot Be Substituted with Generic Pyridine Halide Analogs


Procurement of chloronicotinate esters requires precise regioisomer specification because positional isomerism governs both reactivity and downstream applicability. Ethyl 2-chloronicotinate and ethyl 6-chloronicotinate (CAS 49608-01-7) exhibit fundamentally different electrophilic activation profiles due to the distinct electronic environments at the 2- versus 6-positions relative to the pyridine nitrogen and ester substituent . The 2-chloro isomer benefits from ortho-activation by the adjacent ring nitrogen, rendering the C2 position significantly more reactive toward nucleophilic displacement than the C6 position in the 6-chloro isomer [1]. Interchanging these regioisomers without validation introduces site-selectivity failure in synthetic routes and risks non-compliance in regulated analytical contexts [2].

Quantitative Evidence Guide: Differentiating Ethyl Chloronicotinate (CAS 1452-94-4) from Analogous Candidates


Physical Property Differentiation: Boiling Point and Melting Point Distinguish 2-Chloro from 6-Chloro Regioisomer

Ethyl 2-chloronicotinate (CAS 1452-94-4) and ethyl 6-chloronicotinate (CAS 49608-01-7) exhibit distinct physical state and thermal properties that enable unambiguous lot identification and regioisomeric purity verification . The 2-chloro isomer is a liquid at standard ambient temperature, whereas the 6-chloro isomer is a low-melting solid with a reported melting point range of 26–30 °C . This difference provides a rapid, non-spectroscopic means of confirming regioisomeric identity upon receipt.

Physical characterization Regioisomer identification Quality control

Regulated Identity: Only the 2-Chloro Regioisomer Serves as Flunixin EP Impurity C

Ethyl 2-chloronicotinate (CAS 1452-94-4) is codified in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) as Flunixin EP Impurity C and Flunixin USP Related Compound C [1]. This regulatory designation is regiospecific: the 6-chloro isomer (CAS 49608-01-7) is not recognized as this specified impurity and cannot substitute for the 2-chloro compound in compendial analytical method validation or batch release testing [2].

Pharmaceutical impurity Regulatory compliance Analytical reference

Ortho-Activation Advantage: The 2-Position Chloride Exhibits Enhanced Electrophilicity for SNAr Reactions

In nucleophilic aromatic substitution (SNAr) on pyridine derivatives, the 2-position is intrinsically more electrophilic than the 4-position due to ortho-activation by the adjacent ring nitrogen, which stabilizes the Meisenheimer intermediate through resonance [1]. Kinetic studies on nicotinic acid derivatives demonstrate that the reactivity of carboxyl groups correlates directly with the number and position of chloro substituents, with meta- and para-chloro substitution relative to the carboxyl group producing a reactivity ratio of approximately 1.9:1.5:1.0 compared to hydrogen [2]. Ethyl 2-chloronicotinate, bearing chlorine ortho to the ring nitrogen, is thus expected to undergo SNAr more readily than the corresponding 6-chloro isomer.

SNAr reactivity Heteroaromatic substitution Medicinal chemistry

Synthetic Yield Benchmark: Esterification Route Delivers 92% Yield with Standard Protocol

Ethyl 2-chloronicotinate is efficiently synthesized from 2-chloronicotinic acid via acid-catalyzed esterification with ethanol, achieving a reported isolated yield of 92% following standard workup involving saturated NaHCO₃ washing and vacuum solvent removal . This high yield under straightforward conditions supports reproducible, scalable manufacture. While methyl 2-chloronicotinate (CAS 40134-18-7) is also synthetically accessible, the ethyl ester offers a distinct balance of reactivity and lipophilicity; methyl esters are generally more reactive toward nucleophilic acyl substitution, which can be disadvantageous when orthogonal ester stability is required during multistep synthesis [1].

Process chemistry Synthetic yield Manufacturing scalability

Cytotoxicity Profile: Ethyl 2-Chloronicotinate Induces Apoptosis in Prostate Cancer Cells via Caspase-3 Activation

Ethyl 2-chloronicotinate has been shown to induce apoptosis in prostate cancer cells, with mechanistic evidence pointing to inhibition of mitochondrial membrane potential and activation of caspase-3 . This biological activity profile is specific to the 2-chloronicotinate scaffold; no comparable cytotoxic data for the 6-chloro regioisomer or other ester variants were identified in accessible literature, indicating that the 2-chloro substitution pattern may be a determinant of this particular activity signature [1].

Anticancer Apoptosis Cytotoxicity

Suzuki Coupling Compatibility: 2-Chloro Position Enables High-Yield C–C Bond Formation

Ethyl 2-chloronicotinate undergoes palladium-catalyzed Suzuki coupling with phenylboronic acid to yield the 2-phenyl nicotinate derivative in 95% yield . This high coupling efficiency demonstrates that the 2-chloro substituent is an effective leaving group in cross-coupling reactions, enabling reliable access to 2-arylated nicotinate scaffolds. In contrast, ethyl 6-chloronicotinate is less commonly employed in Suzuki coupling due to reduced electrophilicity at the C6 position, and literature precedence for analogous high-yielding couplings is comparatively sparse [1].

Cross-coupling Suzuki reaction Palladium catalysis

Validated Application Scenarios for Ethyl Chloronicotinate (CAS 1452-94-4) Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Flunixin Quality Control

Ethyl 2-chloronicotinate is the compendially specified Flunixin EP Impurity C / USP Related Compound C [1]. Analytical development, method validation, and batch release testing for Flunixin drug substance require this exact regioisomer; the 6-chloro analog is not recognized in the pharmacopoeial monograph and cannot be substituted without regulatory non-compliance.

SNAr-Based Derivatization Requiring Maximal Heteroaromatic Electrophilicity

The 2-chloro position in ethyl 2-chloronicotinate benefits from ortho-activation by the adjacent pyridine nitrogen, conferring enhanced electrophilic reactivity in nucleophilic aromatic substitution compared to the 6-chloro isomer [2]. This positional advantage is supported by kinetic studies on nicotinic acid derivatives showing that chloro substituent placement alters carboxyl reactivity by factors up to 1.9× relative to unsubstituted analogs [3]. The 2-chloro regioisomer is therefore preferred for SNAr reactions requiring mild conditions or where the 6-chloro isomer fails to react.

Pd-Catalyzed Suzuki Coupling for 2-Arylated Nicotinate Synthesis

Ethyl 2-chloronicotinate undergoes high-yielding (95%) Suzuki coupling with arylboronic acids to afford 2-aryl nicotinate derivatives . This established cross-coupling performance makes it a reliable building block for constructing 2-substituted pyridine scaffolds, whereas the 6-chloro isomer has limited published precedence for analogous transformations [4].

Multistep Synthesis Requiring Orthogonal Ester Stability

Ethyl 2-chloronicotinate is synthesized from 2-chloronicotinic acid in 92% isolated yield using straightforward esterification protocols . The ethyl ester provides intermediate hydrolytic stability compared to the more labile methyl ester, offering a balanced profile for multistep sequences where premature ester cleavage must be avoided while maintaining acceptable reactivity for late-stage transformations [5].

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